![molecular formula C11H8N2S B1397104 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine CAS No. 1443148-96-6](/img/structure/B1397104.png)
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
Overview
Description
Imidazopyridine is a significant fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry . It’s also useful in material science due to its structural character . The specific compound “2-(Thiophene-3-yl)imidazo[1,2-a]pyridine” is a derivative of this class.
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other strategies for the synthesis of this scaffold include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Bromination Orientation
In the bromination of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine, the hydrogen in the 3-position is replaced, despite the presence of a highly reactive α-hydrogen atom in the thiophene ring. This indicates a specific orientation in the bromination process (Godovikova & Gol'dfarb, 1965).
Photochromic Systems
This compound is a component in non-symmetrical diarylethenes that exhibit a reversible ring-closure reaction by photoirradiation. It contributes to the creation of photogenerated closed-ring forms, which maintain stable absorption intensity at high temperatures (Nakayama, Hayashi, & Irie, 1991).
Functionalized Pyrroles and Thiophenes Synthesis
1-Thiocarbamoyl derivatives of this compound act as powerful nucleophilic zwitterions, facilitating the efficient synthesis of polyfunctionalized pyrroles and thiophenes. This represents a valuable method in organic chemistry for creating complex molecules (Cheng, Peng, & Li, 2010).
Antiviral Activity
The nature of the 2-substituent in imidazo[1,2-a]pyridine derivatives, which includes this compound, has been shown to significantly influence their antiviral activity against human cytomegalovirus (HCMV) (Mavel et al., 2002).
Solvent-Free Synthesis of Imidazo[1,2-a]Thiochromeno[3,2-e]Pyridines
This compound is used in a solvent-free, multi-component cascade reaction to synthesize imidazo[1,2-a]thiochromeno[3,2-e]pyridines. This innovative approach constructs multiple new bonds and rings efficiently without transition metal catalysts (Li et al., 2012).
Synthesis and Biological Activity as Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, derived from this compound, have been synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).
C-H Functionalization for C-S Bond Formation
The compound plays a key role in the C-H functionalization strategy for C-S bond formation. This methodology represents a significant advancement in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives, enhancing their biological activity (Ravi & Adimurthy, 2017).
Mechanism of Action
Target of Action
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, such as kras g12c inhibitors , suggesting that they may target specific proteins or enzymes in the body.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the targets’ function. The compound undergoes direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
For instance, the compound’s use in the development of KRAS G12C inhibitors suggests that it may affect the RAS signaling pathway .
Pharmacokinetics
One of the imidazo[1,2-a]pyridines, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.
Result of Action
One study showed clear signs of apoptosis, including nuclear condensation and fragmentation, at a concentration of 100 µm , suggesting that this compound may have similar effects.
Action Environment
The compound’s mode of action, involving direct functionalization through radical reactions , suggests that factors such as temperature, pH, and the presence of catalysts may influence its action.
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the future directions for “2-(Thiophene-3-yl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science.
Biochemical Analysis
Biochemical Properties
2-(Thiophene-3-yl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which are lipid kinases involved in the phosphorylation of phosphatidylinositol 4,5-diphosphate to generate phosphatidylinositol 3,4,5-triphosphate . This interaction leads to the downstream activation of the serine/threonine kinase Akt, which regulates various cellular functions including cell proliferation, growth, and differentiation . Additionally, this compound has been reported to bind to the active sites of certain enzymes, thereby modulating their activity and influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in cancer cells by activating the p53/Bax mitochondrial apoptotic pathway . This pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death. Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site . This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cellular responses such as changes in gene expression and metabolic activity . In contrast, long-term exposure can lead to more pronounced effects, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target biomolecules and the disruption of normal cellular functions. Threshold effects have also been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, which affects its distribution and bioavailability . The localization and accumulation of this compound within specific tissues and organs are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments . The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules in each compartment .
Properties
IUPAC Name |
2-thiophen-3-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-13-7-10(12-11(13)3-1)9-4-6-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPNQOFUQVKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
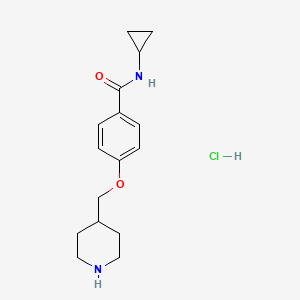
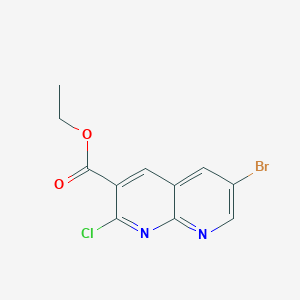
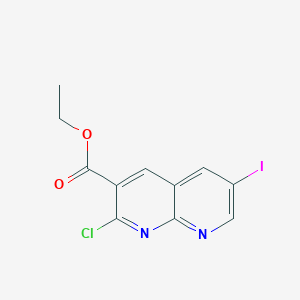

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
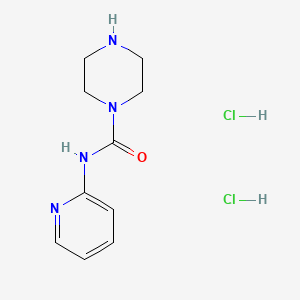
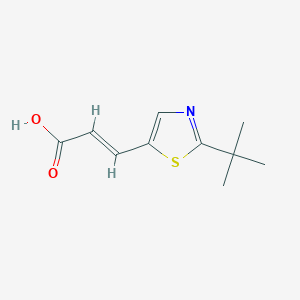
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)
![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
